

# Application Notes and Protocols: Liebeskind-Srogl Coupling for Functionalized Tetrazine Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The 1,2,4,5-tetrazine scaffold is a cornerstone of bioorthogonal chemistry, enabling highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) reactions for applications in cellular labeling, in vivo imaging, and drug delivery.[1][2] Traditional methods for synthesizing unsymmetrically substituted tetrazines often face limitations, including harsh reaction conditions and the use of hazardous reagents like hydrazine.[3][4] The Liebeskind-Srogl coupling has emerged as a powerful and versatile tool for the synthesis of functionalized tetrazines, offering a milder and more modular approach to access a diverse range of these important compounds. [5][6]

This document provides detailed application notes and experimental protocols for the silver-mediated Liebeskind-Srogl coupling of thioalkyltetrazines with arylboronic acids, a significant advancement in the field.[3][4] An improved second-generation catalyst system is also presented, offering greater efficiency and broader substrate scope.[1][7][8]

# **Reaction Principle**

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosulfur compound (in this case, a thioalkyltetrazine) and

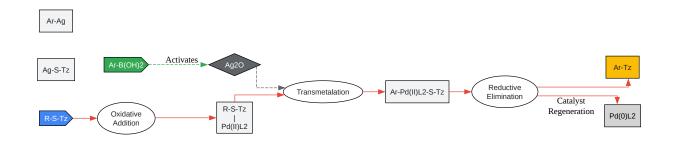


a boronic acid.[5][6] The reaction is mediated by a copper(I) or, in this optimized protocol, a silver(I) salt. The silver-mediated variant has been shown to provide higher yields and broader functional group tolerance compared to traditional copper-mediated systems for tetrazine synthesis.[3][4]

A key reagent developed for this methodology is 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz), which can be prepared on a decagram scale without the need to handle hydrazine directly.[3][4] This reagent serves as a versatile precursor for the introduction of the minimal 6-methyltetrazin-3-yl group onto various aryl and heteroaryl scaffolds.

### **Reaction Mechanism**

The proposed mechanism for the silver-mediated Liebeskind-Srogl coupling involves a catalytic cycle initiated by the palladium catalyst.



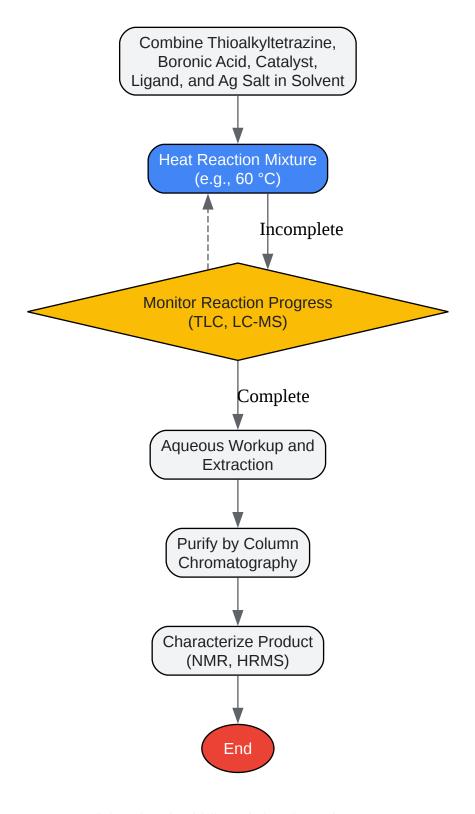
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Caption: Proposed catalytic cycle for the silver-mediated Liebeskind-Srogl coupling.

# Experimental Protocols General Experimental Workflow

The following diagram illustrates a typical workflow for the Liebeskind-Srogl coupling for functionalized tetrazine synthesis.





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Caption: General workflow for the Liebeskind-Srogl tetrazine synthesis.



# Protocol 1: First-Generation Silver-Mediated Liebeskind-Srogl Coupling

This protocol utilizes a PdCl<sub>2</sub>(dppf) catalyst and Ag<sub>2</sub>O as the mediator.[3]

#### Materials:

- 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz)
- Arylboronic acid
- PdCl<sub>2</sub>(dppf) (palladium(II) dichloride 1,1'-bis(diphenylphosphino)ferrocene complex)
- Silver(I) oxide (Ag<sub>2</sub>O)
- Anhydrous N,N-Dimethylformamide (DMF)

#### Procedure:

- To a reaction vial, add the thioalkyltetrazine (1.0 equiv.), the arylboronic acid (1.9 equiv.), PdCl<sub>2</sub>(dppf) (15 mol%), and Ag<sub>2</sub>O (2.5 equiv.).
- Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the thioalkyltetrazine.
- Seal the vial and heat the reaction mixture to 60 °C.
- Stir the reaction for 19-21 hours.
- After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized tetrazine.



# Protocol 2: Second-Generation (Improved) Silver-Mediated Liebeskind-Srogl Coupling

This improved protocol employs a PdI<sub>2</sub>/DiPPF catalyst system, which has shown to be more efficient for electron-deficient arylboronic acids.[1][9]

#### Materials:

- 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz)
- · Arylboronic acid
- Palladium(II) iodide (PdI<sub>2</sub>)
- 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)
- Silver(I) carbonate (Ag<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)

#### Procedure:

- In a reaction vial, combine PdI2 (10 mol%) and DiPPF (11 mol%).
- Add the thioalkyltetrazine (1.0 equiv.), the arylboronic acid (1.3-1.6 equiv.), and Ag₂CO₃ (1.1 equiv.).
- Add anhydrous DMF to the vial.
- Seal the vial and heat the reaction mixture to 60 °C.
- Stir the reaction until completion (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform a standard aqueous workup and extraction with an organic solvent.



 Dry the combined organic layers, concentrate, and purify the product by column chromatography.

## **Data Presentation**

The following tables summarize the yields obtained for the synthesis of various functionalized tetrazines using the first and second-generation Liebeskind-Srogl coupling protocols.

Table 1: First-Generation Liebeskind-Srogl Coupling of b-Tz with Various Arylboronic Acids[3]

Entry	Arylboronic Acid	Product	Yield (%)
1	4- (Trifluoromethyl)pheny Iboronic acid	3-(4- (Trifluoromethyl)pheny l)-6-methyl-1,2,4,5- tetrazine	29-65
2	4-Nitrophenylboronic acid	3-Methyl-6-(4- nitrophenyl)-1,2,4,5- tetrazine	29-65
3	4-Cyanophenylboronic acid	4-(6-Methyl-1,2,4,5- tetrazin-3- yl)benzonitrile	29-65
4	4- (Methylsulfonyl)phenyl boronic acid	3-Methyl-6-(4- (methylsulfonyl)phenyl )-1,2,4,5-tetrazine	29-65
5	4- (Methoxycarbonyl)phe nylboronic acid	Methyl 4-(6-methyl- 1,2,4,5-tetrazin-3- yl)benzoate	29-65

Table 2: Comparison of First and Second-Generation Catalyst Systems for Coupling of b-Tz with Electron-Deficient Arylboronic Acids[1]



Entry	Arylboronic Acid	1st Gen. Yield (%) (PdCl <sub>2</sub> (dppf))	2nd Gen. Yield (%) (Pdl <sub>2</sub> /DiPPF)
1	4- (Trifluoromethyl)pheny Iboronic acid	29-65	73-90
2	4-Nitrophenylboronic acid	29-65	73-90
3	4-Cyanophenylboronic acid	29-65	73-90
4	4- (Methylsulfonyl)phenyl boronic acid	29-65	73-90
5	4- (Methoxycarbonyl)phe nylboronic acid	29-65	73-90

### Conclusion

The silver-mediated Liebeskind-Srogl coupling represents a significant advancement in the synthesis of functionalized tetrazines. The protocols outlined provide a reliable and versatile platform for accessing a wide array of tetrazine derivatives with broad functional group tolerance. The development of a second-generation catalyst system further enhances the utility of this methodology, particularly for challenging electron-deficient substrates. These methods are anticipated to find widespread application in the development of novel bioorthogonal probes and therapeutics.

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